molecular formula C21H22FN3O3S2 B2409099 N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide CAS No. 850910-14-4

N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide

Cat. No. B2409099
CAS RN: 850910-14-4
M. Wt: 447.54
InChI Key: WTPGZCWQGGPNKN-XTQSDGFTSA-N
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Description

“N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide” is a complex organic compound. It likely contains a benzothiazole ring, which is a heterocyclic compound .


Molecular Structure Analysis

The molecular structure likely includes a benzothiazole ring, an ethyl group, a fluoro group, a piperidine ring, and a sulfonylbenzamide group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzothiazole ring, for example, might undergo electrophilic substitution reactions .

Scientific Research Applications

Antimicrobial and Antiproliferative Applications

Antimicrobial Activity : Compounds bearing structural similarities to N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide have been synthesized and evaluated for their antimicrobial properties. Notably, derivatives of 1,3,4-oxadiazole and thiazole have demonstrated moderate to significant activity against both Gram-positive and Gram-negative bacteria. The structural modifications and synthesis pathways are crucial in enhancing the antimicrobial efficacy of these compounds (Khalid et al., 2016).

Antiproliferative Activity : The antiproliferative effects of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives on various cancer cell lines have been studied, revealing that specific substitutions at the N-terminal significantly contribute to their antiproliferative activity. This suggests a potential avenue for developing new therapeutics aimed at cancer treatment, highlighting the importance of structural elements in the activity profile of these compounds (Prasad et al., 2009).

Synthesis and Chemical Properties

Synthesis Techniques : Advanced synthesis techniques, including microwave-induced methods, have been applied to develop fluorobenzamides containing thiazole and thiazolidine, aiming for improved antimicrobial agents. The incorporation of a fluorine atom at strategic positions significantly influences the biological activity of these compounds, underscoring the role of halogenation in drug design and development (Desai et al., 2013).

Chemical Analysis and SAR Studies : The structure-activity relationship (SAR) studies of compounds related to this compound have been conducted to understand the impact of various substitutions on their biological activities. These studies are instrumental in identifying the chemical moieties essential for specific biological effects, leading to the rational design of more potent and selective agents (Corbo et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It could potentially have biological activity, depending on its structure and the presence of certain functional groups .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound could include exploring its synthesis, properties, and potential applications. It could be of interest in fields such as medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3S2/c1-2-25-18-11-8-16(22)14-19(18)29-21(25)23-20(26)15-6-9-17(10-7-15)30(27,28)24-12-4-3-5-13-24/h6-11,14H,2-5,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPGZCWQGGPNKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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